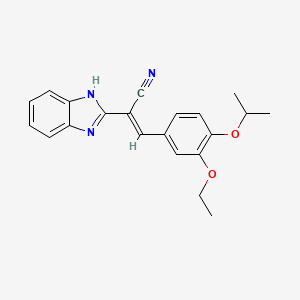![molecular formula C20H15N3O2S B5265453 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5265453.png)
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile, also known as DMTA, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTA is a member of the acrylonitrile family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and JAK/STAT pathway. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound can modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and inflammation. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS. Additionally, this compound has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can easily degrade under certain conditions, making it difficult to handle. Additionally, this compound has poor solubility in water, which can limit its bioavailability.
Orientations Futures
There are several future directions for the research of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for this compound to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile involves the reaction between 2-aminothiazole and 4-(2,4-dimethylphenyl)-3-buten-2-one in the presence of a base. The resulting intermediate is then reacted with 4-nitrobenzaldehyde to obtain this compound. The yield of this method is reported to be around 60%.
Applications De Recherche Scientifique
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-3-8-18(14(2)9-13)19-12-26-20(22-19)16(11-21)10-15-4-6-17(7-5-15)23(24)25/h3-10,12H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIFAUBUNOLLD-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5265401.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5265409.png)
![2-methoxy-N-[(4-methylphenyl)(pyridin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5265411.png)
![(3aS*,6aS*)-2-allyl-5-(1-methylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5265414.png)
![N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5265418.png)

![2-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]nicotinonitrile dihydrochloride](/img/structure/B5265449.png)
![6-(4-tert-butylphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265456.png)
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5265462.png)
![1-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5265464.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5265469.png)
